molecular formula C12H13NO3S B2684222 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole CAS No. 338962-45-1

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Cat. No.: B2684222
CAS No.: 338962-45-1
M. Wt: 251.3
InChI Key: VLTRPFPCLZINOP-UHFFFAOYSA-N
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Description

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is a chemical compound offered for research purposes. It is designated as For Research Use Only and is not intended for diagnostic or therapeutic applications. The ethylsulfonylmethyl functional group attached to the isoxazole core is a motif of interest in medicinal chemistry. Researchers are investigating similar 3-phenylisoxazole derivatives for a range of biological activities . For instance, isoxazole compounds are frequently explored as key scaffolds in developing inhibitors for various enzymes and receptors, such as protein kinases . The specific research applications, mechanism of action, and physicochemical data for this compound should be verified by the researcher through laboratory analysis. Always consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRPFPCLZINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 5-position of the isoxazole ring is highly tunable, with substituents ranging from halogenated aryl groups to aliphatic chains. Key comparisons include:

Compound Substituent at 5-Position Melting Point (°C) Yield (%) Key Properties
5-(4-Fluorophenyl)-3-phenylisoxazole 4-Fluorophenyl 142–144 85 High crystallinity, moderate solubility
5-(Bromomethyl)-3-phenylisoxazole Bromomethyl Not reported 72* Reactive, prone to nucleophilic substitution
5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole Ethylsulfonylmethyl Not reported Not reported Expected stability due to sulfonyl group
5-(3-Methoxyphenyl)-3-phenylisoxazole 3-Methoxyphenyl 174–177 56 Electron-donating group, lower reactivity

*Yield inferred from analogous bromination reactions in .

  • Stability : Aliphatic substituents (e.g., ethylsulfonylmethyl) may face instability challenges during synthesis, as seen in , where aliphatic isoxazole ethers were difficult to isolate. However, the sulfonyl group likely stabilizes the compound via resonance .

Structural and Spectroscopic Analysis

  • NMR Trends : The ethylsulfonylmethyl group would exhibit distinct ¹H NMR signals (e.g., -SO₂CH₂CH₃ triplet at ~1.3 ppm for CH₃ and quartet at ~3.5 ppm for CH₂), differing from aryl substituents, which show aromatic proton splitting .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 292.07 (calculated for C₁₂H₁₃NO₃S).

Biological Activity

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO3SC_{12}H_{13}NO_3S. The compound features an isoxazole ring, a phenyl group, and an ethylsulfonylmethyl substituent, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is largely attributed to its structural components:

  • Isoxazole Ring : This heterocyclic structure can interact with various biological targets, including enzymes and nucleic acids.
  • Ethylsulfonyl Group : Known for its ability to form strong interactions with proteins, this group may inhibit specific enzymatic activities.

Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular functions related to cancer and inflammation.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with cell cycle progression.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial properties. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested against MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
5-[(Methylsulfonyl)methyl]-3-phenylisoxazoleModerateLowShorter sulfonyl chain
5-[(Propylsulfonyl)methyl]-3-phenylisoxazoleHighModerateLonger hydrophobic tail
This compound High High Optimal balance of hydrophilicity

Q & A

Q. Table 1. Key Crystallographic Data for this compound Derivatives

ParameterValue (Å/°)Source
N–O bond length1.402–1.429
C–S bond length1.76–1.80
Dihedral angle (phenyl/isoxazole)7.37–10.2

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Reference
Thionyl chloride/DCM85
Hypervalent iodine/RT78
Hydroxylamine/EtOH65

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